4-Chloro-3-methyl-5-nitrobenzoic acid

Organic Synthesis Physicochemical Properties Structure-Activity Relationship

4-Chloro-3-methyl-5-nitrobenzoic acid (CAS 1564530-15-9) is a polysubstituted benzoic acid scaffold with a unique 4-chloro, 3-methyl, 5-nitro substitution pattern. This precise arrangement is critical for SAR integrity in RORγT inhibitor programs; substitution with analogs like 4-chloro-5-nitrobenzoic acid or 2-chloro-5-nitrobenzoic acid derivatives compromises biological activity due to altered electronic profiles. The carboxylic acid enables direct heterocyclic amine conjugation, while the nitro group can be reduced to an amine for fluorophore tagging in activity-based probes. With XLogP3 2.3, it also serves as a lipophilic intermediate for agrochemical development. Standard commercial purity ≥95%.

Molecular Formula C8H6ClNO4
Molecular Weight 215.59
CAS No. 1564530-15-9
Cat. No. B2856772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-methyl-5-nitrobenzoic acid
CAS1564530-15-9
Molecular FormulaC8H6ClNO4
Molecular Weight215.59
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C8H6ClNO4/c1-4-2-5(8(11)12)3-6(7(4)9)10(13)14/h2-3H,1H3,(H,11,12)
InChIKeyJFWTVQOCEMERAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-3-methyl-5-nitrobenzoic acid (CAS 1564530-15-9): A Functionalized Benzoic Acid Scaffold for Chemical Biology and Synthesis


4-Chloro-3-methyl-5-nitrobenzoic acid (CAS 1564530-15-9) is a polysubstituted benzoic acid derivative characterized by the presence of a chlorine atom, a methyl group, and a nitro group on the benzene ring . This specific substitution pattern provides a unique chemical scaffold for a variety of applications. It is commercially available as a high-purity solid, typically with a minimum purity specification of 95% . The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals, where its nitro and carboxylic acid functionalities enable further derivatization through reduction, substitution, or coupling reactions [1].

Why 4-Chloro-3-methyl-5-nitrobenzoic Acid Cannot Be Replaced by Common Analogs in Research Applications


The specific combination and positioning of the chloro, methyl, and nitro substituents on the benzoic acid ring dictate the compound's unique reactivity profile and potential biological interactions. A seemingly minor structural change, such as the absence of the methyl group in 4-chloro-5-nitrobenzoic acid, can significantly alter its physical properties and chemical behavior . Similarly, changing the substitution pattern, as in the case of 2-chloro-5-nitrobenzoic acid derivatives, leads to different biological activities, such as antibacterial or anti-tumor effects [1][2]. The presence of the carboxylic acid group distinguishes it from ester analogs like methyl 4-chloro-3-methyl-5-nitrobenzoate, which are often used as protected intermediates and exhibit different reactivity, solubility, and biological properties . Therefore, direct substitution with a close analog is not feasible and would compromise the integrity and intended outcome of a research or synthetic protocol.

4-Chloro-3-methyl-5-nitrobenzoic Acid: A Quantitative Evidence Guide for Differentiated Procurement


Structural Distinction: The Impact of the Methyl Group on Physicochemical Properties

The presence of the methyl group in 4-chloro-3-methyl-5-nitrobenzoic acid provides a distinct differentiation from its non-methylated analog, 4-chloro-5-nitrobenzoic acid. This methyl group contributes to a higher calculated logP (XLogP3) of 2.3 for the target compound [1], indicating greater lipophilicity compared to 4-chloro-5-nitrobenzoic acid, which lacks this substituent and is expected to have a lower logP . This difference in lipophilicity can influence membrane permeability, solubility, and overall pharmacokinetic behavior in biological systems.

Organic Synthesis Physicochemical Properties Structure-Activity Relationship

Derivatization Versatility: The Carboxylic Acid Moiety as a Key Differentiator

The free carboxylic acid group in 4-chloro-3-methyl-5-nitrobenzoic acid distinguishes it from its corresponding methyl ester, methyl 4-chloro-3-methyl-5-nitrobenzoate. The acid form is a versatile intermediate that can be directly coupled with amines to form amides or reduced to the corresponding alcohol . In contrast, the methyl ester serves primarily as a protected form of the carboxylic acid, requiring an additional hydrolysis step to reveal the acid functionality. For instance, the target compound can be directly converted to various heteroaryl-substituted benzoic acid analogs, which are potent RORgammaT inhibitors [1], highlighting its utility as a direct building block for medicinal chemistry programs.

Medicinal Chemistry Prodrug Design Chemical Synthesis

Purity and Availability: Ensuring Reproducible Research Outcomes

4-Chloro-3-methyl-5-nitrobenzoic acid is commercially available from multiple suppliers with a high degree of purity, typically at 95% or 98% . This contrasts with some analogs, such as certain 2-chloro-5-nitrobenzoic acid derivatives, which may be less widely available or offered at lower purity grades. A reliable supply of a high-purity starting material is essential for reproducible research and scalable synthesis. The availability of this compound from vendors like AKSci and Leyan ensures that researchers can obtain a consistent, high-quality product for their experiments .

Chemical Procurement Analytical Chemistry Quality Control

4-Chloro-3-methyl-5-nitrobenzoic Acid: Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of RORgammaT Inhibitors

4-Chloro-3-methyl-5-nitrobenzoic acid is a valuable building block for constructing heteroaryl-substituted benzoic acids, which are potent inhibitors of the nuclear hormone receptor RORgammaT [1]. The carboxylic acid group allows for direct conjugation to various heterocyclic amines, enabling the rapid exploration of structure-activity relationships (SAR) in drug discovery programs targeting autoimmune diseases.

Chemical Biology: Development of Activity-Based Probes

The unique substitution pattern of 4-chloro-3-methyl-5-nitrobenzoic acid, with its electron-withdrawing and electron-donating groups, can be exploited to design activity-based probes (ABPs) for studying enzyme function. The nitro group can be reduced to an amine, which then serves as a handle for attaching fluorophores or affinity tags . The methyl and chloro substituents can be used to modulate the compound's binding affinity and selectivity for a target protein.

Agrochemical Research: Development of Novel Herbicides or Fungicides

The chloro-nitrobenzoic acid scaffold is a common motif in several commercial agrochemicals. 4-Chloro-3-methyl-5-nitrobenzoic acid can be utilized as an intermediate in the synthesis of novel herbicides or fungicides, as suggested by its use in the preparation of various chloro- and nitro-substituted benzoic acid derivatives [2]. The lipophilic nature of the compound (XLogP3 = 2.3) may also contribute to improved uptake and translocation in plants [3].

Polymer and Materials Science: Synthesis of Functional Monomers

The nitro group in 4-chloro-3-methyl-5-nitrobenzoic acid can be reduced to an amino group, providing a versatile handle for polymer chemistry. The resulting amino-substituted benzoic acid can be used to synthesize functional monomers for the preparation of polyamides, polyesters, or other advanced materials with tailored properties .

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